1-(4-(4-((2-((3-Aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(4-((2-((3-Aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone is a complex organic compound with a unique structure that includes multiple functional groups such as amino, trifluoromethyl, methoxy, and piperazine
Vorbereitungsmethoden
The synthesis of 1-(4-(4-((2-((3-Aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core pyrimidine structure, followed by the introduction of the trifluoromethyl group. Subsequent steps involve the attachment of the amino and methoxy groups, and finally, the incorporation of the piperazine ring. Industrial production methods may involve optimization of these steps to improve yield and reduce costs .
Analyse Chemischer Reaktionen
1-(4-(4-((2-((3-Aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
1-(4-(4-((2-((3-Aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-(4-((2-((3-Aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(4-(4-((2-((3-Aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone can be compared with other similar compounds, such as:
- 1-(4-(4-((2-((3-Aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-3-methoxyphenyl)piperazin-1-yl)propanone
- 1-(4-(4-((2-((3-Aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-3-methoxyphenyl)piperazin-1-yl)butanone These compounds share similar structural features but differ in the length of the alkyl chain attached to the piperazine ring. The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C24H26F3N7O2 |
---|---|
Molekulargewicht |
501.5 g/mol |
IUPAC-Name |
1-[4-[4-[[2-(3-aminoanilino)-5-(trifluoromethyl)pyrimidin-4-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C24H26F3N7O2/c1-15(35)33-8-10-34(11-9-33)18-6-7-20(21(13-18)36-2)31-22-19(24(25,26)27)14-29-23(32-22)30-17-5-3-4-16(28)12-17/h3-7,12-14H,8-11,28H2,1-2H3,(H2,29,30,31,32) |
InChI-Schlüssel |
RZIQXILBXLIFSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC(=NC=C3C(F)(F)F)NC4=CC=CC(=C4)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.